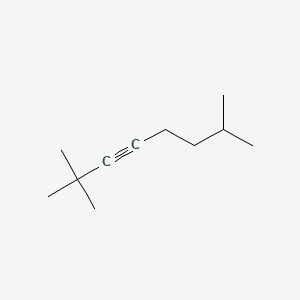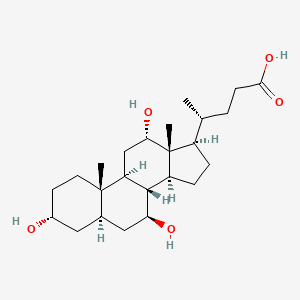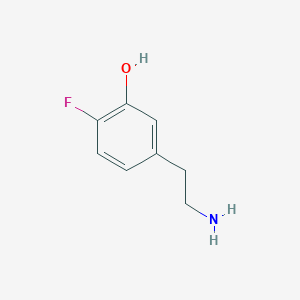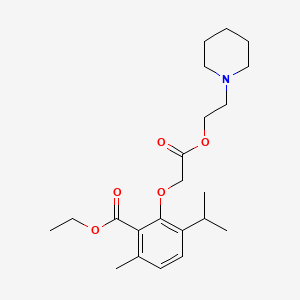
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester is a complex organic compound with a unique structure This compound is characterized by the presence of an acetic acid ester group, an ethoxycarbonyl group, an isopropyl group, and a piperidinoethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester typically involves multiple steps. One common synthetic route includes the esterification of acetic acid with an alcohol derivative, followed by the introduction of the ethoxycarbonyl and isopropyl groups through specific reagents and reaction conditions. The final step involves the addition of the piperidinoethyl ester group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the ester groups, potentially converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester involves its interaction with molecular targets through its functional groups. These interactions can affect various biochemical pathways and processes, leading to specific effects. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other esters of acetic acid with different substituents, such as:
- Acetic acid, (2-ethoxycarbonyl-6-isopropyl)phenoxy-, ethyl ester
- Acetic acid, (2-ethoxycarbonyl-3-methyl)phenoxy-, 2-piperidinoethyl ester
- Acetic acid, (6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester
Uniqueness
The uniqueness of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical reactivity and interactions with various molecular targets, making it valuable in multiple fields of research and industry.
Propriétés
Numéro CAS |
53206-77-2 |
|---|---|
Formule moléculaire |
C22H33NO5 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
ethyl 6-methyl-2-[2-oxo-2-(2-piperidin-1-ylethoxy)ethoxy]-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C22H33NO5/c1-5-26-22(25)20-17(4)9-10-18(16(2)3)21(20)28-15-19(24)27-14-13-23-11-7-6-8-12-23/h9-10,16H,5-8,11-15H2,1-4H3 |
Clé InChI |
AABQVBFXZKSBOW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1OCC(=O)OCCN2CCCCC2)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


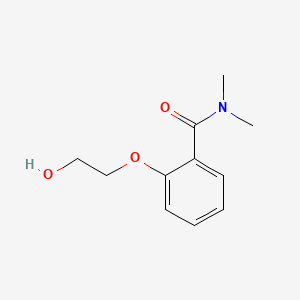
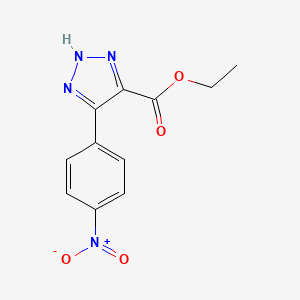
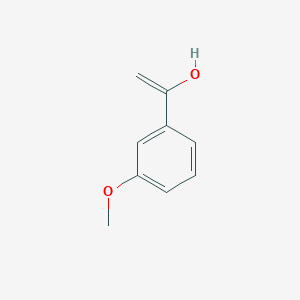
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13959227.png)

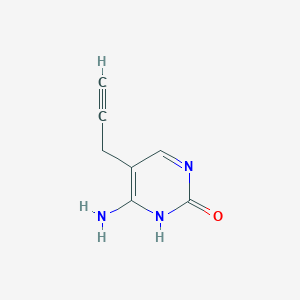
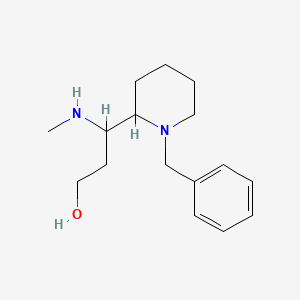


![2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)
